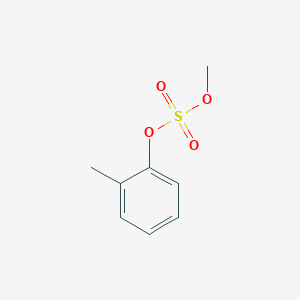

Methyl 2-methylphenyl sulfate

Description

Structure

3D Structure

Properties

CAS No. |

89610-81-1 |

|---|---|

Molecular Formula |

C8H10O4S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

methyl (2-methylphenyl) sulfate |

InChI |

InChI=1S/C8H10O4S/c1-7-5-3-4-6-8(7)12-13(9,10)11-2/h3-6H,1-2H3 |

InChI Key |

UBENKWVLVFGSDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OS(=O)(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Methylphenyl Sulfate

Direct Esterification Approaches to Aryl Methyl Sulfates

Direct esterification is a primary and widely utilized method for the synthesis of aryl sulfates. This approach involves the reaction of a phenol (B47542) with a suitable sulfating agent. For the synthesis of Methyl 2-methylphenyl sulfate (B86663), the precursor would be 2-methylphenol (o-cresol). A common and effective sulfating agent for this transformation is the sulfur trioxide pyridine (B92270) complex. This reagent is preferred due to its relative stability and milder reactivity compared to free sulfur trioxide, which can lead to unwanted side reactions. The general procedure involves adding the sulfur trioxide pyridine complex to a solution of the parent phenol in a suitable solvent, such as toluene, often under reflux conditions researchgate.net.

Another direct approach involves the use of protected sulfating reagents, such as isobutyl chlorosulfate (B8482658) or neopentyl chlorosulfate. In this method, the phenol is first treated with a strong base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) at low temperatures to form the corresponding phenoxide. The subsequent addition of the protected chlorosulfate yields the protected sulfate monoester researchgate.netacs.orgnih.gov. This strategy allows for the installation of a sulfate group that can withstand further chemical transformations before a final deprotection step researchgate.net.

Regioselectivity and Yield Optimization in Esterification

The regioselectivity of sulfonation on a substituted phenol is a critical factor. In the case of 2-methylphenol, the hydroxyl group is the target for esterification. However, in more complex molecules or under harsh conditions, competing reactions like sulfonation of the aromatic ring can occur. The choice of sulfating agent and reaction conditions is paramount to ensure the reaction proceeds at the phenolic hydroxyl group.

Yield optimization is achieved by carefully controlling reaction parameters. For instance, in methods using protected chlorosulfates, the initial deprotonation of the phenol with a strong base ensures the formation of a nucleophilic phenoxide, driving the reaction towards the desired product. Yields for these types of reactions are often high researchgate.netacs.orgnih.gov. When using the sulfur trioxide pyridine complex, using a slight excess of the parent phenol can help drive the reaction to completion researchgate.net. Direct nitration studies on m-cresol derivatives, which also involve electrophilic attack, show that modifying the hydroxyl group beforehand (e.g., as a carbonate or phosphate) can drastically alter the position of substitution on the ring, highlighting the importance of protecting groups in controlling regioselectivity oup.com.

Catalytic Systems for Enhanced Sulfate Ester Formation

While many direct sulfation reactions proceed with stoichiometric reagents, catalytic systems can enhance efficiency and yield. For example, ion-exchange resins have been investigated as catalysts for the sulfation of cellulose with sulfamic acid. It was found that anion exchangers can promote the formation of water-insoluble sulfated products in high yield, while cation exchangers lead to water-soluble products researchgate.net. Although this example pertains to a polysaccharide, the principle of using solid-supported catalysts can be extended to the synthesis of small-molecule aryl sulfates to simplify purification and improve the sustainability of the process.

Transesterification Pathways in Sulfate Ester Synthesis

Transesterification represents an alternative pathway for synthesizing esters, wherein the alkoxy or aryloxy group of an existing ester is exchanged with another alcohol or phenol. This reaction can be catalyzed by either acids or bases masterorganicchemistry.com. In the context of producing Methyl 2-methylphenyl sulfate, this could theoretically involve reacting a simple dialkyl sulfate, such as dimethyl sulfate, with 2-methylphenol.

The mechanism under basic conditions involves the nucleophilic attack of a phenoxide (formed by deprotonating 2-methylphenol) on the sulfur atom of the sulfate ester. This is followed by the elimination of the original alkoxy group to yield the new aryl sulfate ester masterorganicchemistry.com. Acid-catalyzed transesterification involves protonation of the sulfate ester, making it more electrophilic and susceptible to attack by the phenol masterorganicchemistry.com. To drive the equilibrium towards the desired product, it is common to use the incoming alcohol or phenol as the solvent masterorganicchemistry.com. While widely used for carboxylate esters, such as in the production of biodiesel or esteramines, specific applications of transesterification for the synthesis of simple aryl methyl sulfates are less commonly detailed in the literature but remain a viable synthetic strategy ijastnet.comresearchgate.netresearchgate.net.

Sulfate Transfer Reactions for this compound

Sulfate transfer reactions are fundamental in both biological systems and synthetic chemistry. In nature, the sulfation of a wide array of molecules is catalyzed by a class of enzymes known as sulfotransferases (STs or SULTs) pnas.org. These enzymes facilitate the transfer of a sulfuryl group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amine group on an acceptor molecule pnas.orgroyalsocietypublishing.orgyoutube.com.

Recent research has identified bacterial aryl sulfotransferases (ASTs) that can transfer sulfate groups from phenolic donors (like p-nitrophenyl sulfate, pNPS) to other phenolic acceptors without the need for PAPS, offering a potentially more sustainable synthetic route nih.gov. This enzymatic approach provides high selectivity and operates under mild reaction conditions, making it an attractive method for the synthesis of specific aryl sulfates nih.gov.

The following table summarizes the conversion rates of various phenolic acceptors using different bacterial aryl sulfotransferases with pNPS as the sulfate donor.

| Acceptor Substrate | Enzyme | Conversion Rate after 48h (%) |

| Catechol | ASTA | ~60 |

| Catechol | DmAST | ~55 |

| Kaempferol | DalAST | ~30 |

| Quercetin | FpAST | ~25 |

| Resveratrol | RlAST | ~20 |

| Interactive Table 1: Conversion rates for enzymatic sulfate transfer reactions catalyzed by various aryl sulfotransferases (ASTs). Data reflects the ability of different enzymes to sulfate phenolic compounds. nih.gov |

Mechanistic Studies of Synthetic Routes to Aryl Methyl Sulfates

The mechanism of sulfuryl group transfer is a subject of considerable study. Two primary pathways are often considered: an associative mechanism and a dissociative mechanism pnas.org.

Associative Mechanism : This pathway is analogous to an S_N2 reaction, involving the direct attack of the nucleophile (the phenoxide) on the sulfur atom, proceeding through a pentacoordinate trigonal bipyramidal transition state nih.govacs.org.

Dissociative Mechanism : This pathway involves a sulfotrioxide-like (SO₃) intermediate. The reaction proceeds through a transition state where the bond to the leaving group is substantially broken before the bond to the incoming nucleophile is fully formed pnas.orgnih.gov.

Linear free-energy analysis of enzyme-catalyzed sulfuryl transfer suggests that the reaction likely proceeds through a dissociative, sulfotrioxide-like mechanism pnas.org. Theoretical studies of aryl sulfate hydrolysis also indicate that the stability of the intermediate plays a key role; aryl sulfate monoanions hydrolyze via an S_N2 mechanism, whereas aryl sulfamate monoanions prefer an S_N1 pathway due to the greater stability of the SO₂NH intermediate compared to SO₃ nih.gov. Molecular orbital calculations further predict that activation barriers for intramolecular sulfuryl group transfer are generally large acs.org.

Green Chemistry Principles in Sulfate Ester Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of sulfate esters to reduce environmental impact and improve safety. This involves developing methods that use less hazardous chemicals, reduce waste, and improve energy efficiency nih.gov.

A key aspect of green chemistry is the replacement of hazardous reagents. Traditional chemical sulfation often uses reagents like sulfur trioxide pyridine, sulfuric acid, and dicyclohexylcarbodiimide, which pose safety and disposal challenges researchgate.net. Green alternatives focus on several areas:

Solvent-Free Reactions : Performing reactions in the absence of a solvent can significantly reduce waste and simplify purification. Methodologies for the synthesis of related sulfur-containing compounds, such as β-sulfonyl esters, have been successfully developed under solvent-free conditions tandfonline.com.

Catalysis : The use of catalysts, especially reusable heterogeneous catalysts, is a core principle of green chemistry as it reduces the need for stoichiometric reagents nih.gov. As mentioned, ion-exchange resins have been explored for sulfation processes researchgate.net.

Biocatalysis : Enzymatic methods, such as those using aryl sulfotransferases, are of particular importance in the context of green chemistry. These reactions are highly selective, occur in aqueous solutions under mild conditions, and avoid the use of hazardous reagents and protecting groups researchgate.netnih.gov.

The following table outlines how different synthetic approaches align with the principles of green chemistry.

| Synthetic Approach | Green Chemistry Principle(s) Addressed | Example/Benefit |

| Enzymatic Sulfate Transfer | Use of Renewable Feedstocks, Safer Solvents, Energy Efficiency, Use of Catalysis | Uses enzymes as catalysts in aqueous buffer at mild temperatures. researchgate.netnih.gov |

| Solvent-Free Synthesis | Prevention of Waste, Safer Solvents & Auxiliaries | Eliminates the need for organic solvents, reducing waste streams. tandfonline.com |

| Heterogeneous Catalysis | Use of Catalysis, Prevention of Waste | Employs reusable catalysts like ion-exchange resins, simplifying product separation. researchgate.netnih.gov |

| Interactive Table 2: Application of Green Chemistry Principles in Sulfate Ester Synthesis. |

Solvent Selection and Atom Economy in Synthetic Protocols

The choice of solvent and the efficiency of atom incorporation are critical metrics in evaluating the greenness of a synthetic route for compounds like this compound.

Solvent Selection

Solvents play a crucial role in chemical reactions by dissolving reactants, facilitating molecular interactions, and influencing reaction rates and selectivity. In the synthesis of aryl sulfate esters, which often involves the reaction of a phenoxide with a sulfating agent, the solvent must be carefully chosen. For the synthesis of this compound from 2-methylphenol (o-cresol), a common route involves deprotonation of the phenol followed by reaction with a methyl-sulfating agent.

Polar aprotic solvents such as dimethylformamide (DMF), N,N-Dimethylacetamide, or acetonitrile (B52724) are often employed in these types of nucleophilic substitution reactions. google.com They effectively solvate the cation of the phenoxide salt while leaving the phenoxide anion relatively free to act as a nucleophile. However, many traditional polar aprotic solvents are derived from petroleum and can be toxic, posing environmental and safety concerns. researchgate.net

The table below summarizes properties of various solvents relevant to the synthesis of sulfate esters.

| Solvent | Type | Boiling Point (°C) | Green Classification | Key Characteristics |

| Toluene | Aromatic | 111 | Problematic | Common non-polar solvent, but has toxicity concerns. |

| Dichloromethane | Halogenated | 40 | Hazardous | Effective for many reactions, but is a suspected carcinogen. nih.gov |

| Acetonitrile | Polar Aprotic | 82 | Problematic | Good solvent for S_N2 reactions, but toxic. nih.gov |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | Hazardous | High boiling point, effective solvent, but has significant toxicity. google.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | 80 | Recommended | A greener alternative to THF with a higher boiling point and lower water miscibility. researchgate.net |

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. libretexts.orgyoutube.com Unlike reaction yield, which measures the efficiency of a specific experimental run, atom economy provides a theoretical measure of how much reactant material is incorporated into the final product, highlighting potential waste generation in the form of byproducts.

A common method for synthesizing aryl sulfates involves reacting a phenol with a sulfating agent. A hypothetical, yet chemically sound, route to this compound involves the reaction of sodium 2-methylphenoxide with dimethyl sulfate.

Reaction: C₇H₇ONa (Sodium 2-methylphenoxide) + (CH₃)₂SO₄ (Dimethyl sulfate) → C₈H₁₀O₄S (this compound) + CH₃ONa (Sodium methoxide)

The calculation of the atom economy for this process reveals the inherent efficiency of this pathway.

| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) |

| Sodium 2-methylphenoxide | C₇H₇ONa | 130.12 | Desired Product: | ||

| This compound | C₈H₁₀O₄S | 186.23 | |||

| Dimethyl sulfate | (CH₃)₂SO₄ | 126.13 | Byproduct: | ||

| Sodium methoxide | CH₃ONa | 54.02 | |||

| Total Reactant Mass: | 256.25 |

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Percent Atom Economy = (186.23 / 256.25) x 100 = 72.67%

An atom economy of 72.67% indicates that even with a 100% chemical yield, over 27% of the reactant mass is converted into a byproduct (sodium methoxide). Syntheses with high atom economy, such as addition reactions where all reactant atoms are incorporated into the product, are considered greener. libretexts.org Evaluating atom economy encourages chemists to design synthetic routes that minimize the generation of waste. youtube.com

Sustainable Catalysis for Sulfate Ester Production

The development of sustainable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient, selective, and reusable catalytic systems. stanford.edu In the context of sulfate ester production, this involves moving away from traditional sulfating agents that are used in large quantities and generate significant waste, toward catalytic processes that can be run under milder conditions and be recycled.

Heterogeneous Solid Acid Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offer significant advantages in terms of separation, recovery, and reusability. stanford.edu For esterification and related reactions, solid acid catalysts are particularly promising. Materials such as sulfated metal oxides have received considerable attention. researchgate.net

Sulfated Zirconia (SZr): This is a well-known solid superacid catalyst used in various reactions, including esterification. researchgate.net Its high acidity allows it to effectively catalyze the reaction, often under solvent-free conditions. The catalyst's activity is linked to the presence of strong Brønsted and Lewis acid sites on its surface.

Sulfated Titania (TiO₂/SO₄²⁻): Sulfated titania has also been widely explored as a solid acid catalyst. researchgate.net The presence of sulfate groups on the titania surface greatly increases the material's acidity and catalytic activity in esterification reactions.

Sulfated Iron Oxides: Catalysts derived from inexpensive and abundant materials like iron ore can be treated with sulfuric acid to create highly acidic and active heterogeneous catalysts for ester production. researchgate.net The presence of sulfate residuals can significantly influence the catalytic pathway and product selectivity. nih.govresearchgate.net

Zeolites and Metal-Organic Frameworks (MOFs): These porous materials can be functionalized with sulfonic acid groups to create stable and reusable solid acid catalysts. mdpi.com For example, sulfonic acids supported on a UiO-66 MOF have demonstrated high activity and excellent reusability in fatty acid esterification. mdpi.com

The use of such catalysts can simplify downstream processing, reduce corrosive waste streams associated with homogeneous acids like H₂SO₄, and allow for continuous flow processes, making the production of sulfate esters more sustainable. researchgate.net

| Catalyst Type | Example(s) | Key Advantages | Reaction |

| Sulfated Metal Oxides | Sulfated Zirconia, Sulfated Titania, Sulfated Iron Oxide | High acidity, thermal stability, reusability, can be used in solvent-free conditions. researchgate.netresearchgate.net | Esterification, Sulfation |

| Functionalized MOFs | PTSA/UiO-66, MSA/UiO-66 | High surface area, tunable porosity, excellent reusability. mdpi.com | Esterification |

| Enzymes | Arylsulfotransferases, Sulfatases | High selectivity (regio- and stereoselectivity), mild reaction conditions (aqueous media, neutral pH). researchgate.netnih.gov | Sulfation/Desulfation |

Enzymatic Catalysis

Biocatalysis, using isolated enzymes or whole-cell systems, represents an exceptionally green approach to chemical synthesis. mdpi.com For the synthesis of sulfate esters, sulfotransferases (SULTs) are the enzymes responsible for transferring a sulfonate group from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. oup.com Arylsulfotransferases, in particular, can catalyze the sulfation of phenolic compounds. nih.gov

The key advantages of enzymatic methods include:

High Specificity: Enzymes can exhibit remarkable regio- and chemoselectivity, often eliminating the need for complex protection and deprotection steps required in chemical synthesis. researchgate.net

Mild Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, significantly reducing energy consumption and avoiding the use of harsh reagents. capes.gov.br

Environmental Benignity: Enzymes are biodegradable and non-toxic.

While challenges such as enzyme stability and the cost of cofactors like PAPS have historically limited their industrial application, ongoing research into enzyme immobilization and the development of PAPS-independent aryl sulfotransferases that can use simpler sulfate donors like p-nitrophenyl sulfate (p-NPS) are making these biocatalytic routes increasingly viable for the sustainable production of sulfate esters. nih.govnih.gov

Reaction Pathways and Mechanistic Investigations of Methyl 2 Methylphenyl Sulfate

Hydrolysis Kinetics and Mechanisms of Aryl Methyl Sulfates

Hydrolysis of aryl methyl sulfates involves the cleavage of the sulfate (B86663) ester linkage by water. The reaction can be catalyzed by either acid or base, with distinct mechanisms governing each pathway.

The acid-catalyzed hydrolysis of aryl sulfates, such as phenyl sulfate, has been shown to proceed via an A-1 type mechanism. acs.orgoregonstate.edu This mechanism involves a rapid, reversible protonation of one of the sulfate oxygen atoms in a pre-equilibrium step. The subsequent, rate-determining step is the unimolecular heterolysis of the sulfur-oxygen (S-O) bond to yield a phenol (B47542) and sulfur trioxide (SO₃), which is quickly hydrated in aqueous solution. acs.orgoregonstate.edu

Mechanism (A-1 Type): ArO-SO₃⁻ + H⁺ ⇌ ArO-SO₃H (fast) ArO-SO₃H → ArOH + SO₃ (slow, rate-determining) SO₃ + H₂O → H₂SO₄ (fast)

Several key pieces of experimental evidence support this A-1 mechanism for aryl sulfates:

Solvent Isotope Effect: The reaction is significantly faster in D₂O than in H₂O, with a reported solvent isotope effect (kD₂O/kH₂O) of approximately 2.43 for sodium phenyl sulfate. This value is characteristic of A-1 mechanisms involving a pre-equilibrium protonation step. oregonstate.edu

Dependence on Acidity: The logarithm of the observed first-order rate constant (log kobs) shows a linear relationship with the Hammett acidity function (–H₀), with a slope close to 1.0. This indicates that the transition state has a structure resembling the protonated substrate, consistent with the A-1 pathway. acs.orgoregonstate.edu

Solvent Effects: The rate of hydrolysis increases dramatically with increasing content of a less polar solvent, such as dioxane, in dioxane-water mixtures. This is consistent with a rate-determining step that involves the separation of charge as the neutral protonated substrate dissociates into the phenolic product and SO₃. oregonstate.edu

Kinetic data for the acid-catalyzed hydrolysis of sodium phenyl sulfate, a close analog of methyl 2-methylphenyl sulfate, illustrates these findings.

| Acid Concentration (HCl) | Temperature (°C) | **10⁵ kobs (s⁻¹) ** |

| 1.00 M | 80.0 | 1.63 |

| 2.90 M | 80.0 | 16.1 |

| 4.81 M | 80.0 | 148 |

| 1.00 M | 95.2 | 11.2 |

| 2.90 M | 95.2 | 115 |

| 4.81 M | 95.2 | 1040 |

| Data sourced from kinetic studies on sodium phenyl sulfate hydrolysis. acs.org |

Under alkaline conditions, the hydrolysis of sulfate esters can occur, though the mechanism is more complex and often competes with other reaction pathways. pnas.orgpnas.org For aryl sulfates, base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion at the electrophilic sulfur center. acs.org The mechanism for the analogous sulfonate esters is often debated between a concerted SN2-type process and a stepwise addition-elimination pathway involving a pentacoordinate sulfur intermediate. acs.orgresearchgate.net Given the structural similarities, a similar mechanistic question exists for aryl sulfates.

However, for alkyl aryl sulfates like this compound, a significant competing reaction under basic conditions is nucleophilic attack at the methyl carbon, leading to C-O bond cleavage. pnas.orgresearchgate.net This pathway is often faster, especially with strong nucleophiles other than hydroxide.

Substituents on the aromatic ring have a pronounced effect on the rate of hydrolysis, providing further mechanistic insight.

Acid-Catalyzed Hydrolysis: In acid-catalyzed hydrolysis, electron-withdrawing substituents on the aryl ring accelerate the reaction rate. acs.org A plot of the logarithm of the rate constant against the Hammett σ constant for various substituted phenyl sulfates yields a positive ρ value (approximately +0.5). oregonstate.edu This indicates that the transition state involves the development of negative charge on the leaving phenoxide group, which is stabilized by electron-withdrawing groups. This observation is fully consistent with the proposed A-1 mechanism where the ArO-S bond is cleaved in the rate-determining step. acs.orgoregonstate.edu

Base-Catalyzed Hydrolysis: In base-catalyzed hydrolysis, the reactivity is strongly correlated with the pKa of the leaving group phenol. acs.orgresearchgate.net A lower pKa of the corresponding phenol (ArOH) signifies a more stable phenoxide anion (ArO⁻), making it a better leaving group. This leads to a faster hydrolysis rate. This relationship is often visualized using a Brønsted plot (log k vs. leaving group pKa), which shows a large negative slope (βlg), indicating significant S-O bond cleavage in the transition state. researchgate.net

For this compound, the ortho-methyl group is electron-donating, which would be expected to slightly decrease the rate of acid-catalyzed hydrolysis compared to the unsubstituted methyl phenyl sulfate. Steric effects from the ortho-substituent could also play a role by potentially hindering the solvation of the transition state. nih.gov However, some studies on the related nucleophilic substitution of arenesulfonyl chlorides have shown a counterintuitive acceleration by ortho-alkyl groups, attributed to ground-state destabilization. mdpi.com

Nucleophilic Substitution Reactions Involving this compound

Beyond hydrolysis where water is the nucleophile, this compound can react with a variety of other nucleophiles. The reaction can occur at two distinct electrophilic sites: the sulfur atom or the methyl carbon atom.

Nucleophilic attack at the tetracoordinate sulfur atom results in the cleavage of the S-O aryl bond, releasing the 2-methylphenoxide anion. This is the same mode of bond cleavage as in hydrolysis. pnas.org

Mechanism: Nu⁻ + CH₃O-SO₂-OAr → [Nu···SO₂(OCH₃)···OAr]⁻‡ → Nu-SO₂(OCH₃) + ArO⁻

This reaction is generally considered to be a bimolecular nucleophilic substitution (SN2-type) process at sulfur. researchgate.net The reaction proceeds through a single, loose transition state with significant bond breaking to the leaving group and minimal bond formation to the incoming nucleophile. researchgate.netmdpi.com While an addition-elimination mechanism through a hypervalent sulfurane intermediate is plausible and has been discussed extensively for sulfonate esters, the concerted SN2 pathway is often favored for aryl sulfates in solution. acs.orgresearchgate.net The presence of the ortho-methyl group in this compound could sterically hinder the approach of the nucleophile to the sulfur atom.

Alternatively, nucleophiles can attack the electrophilic methyl carbon, leading to the cleavage of the C-O bond. In this pathway, the methyl group is transferred to the nucleophile, and the 2-methylphenyl sulfate anion acts as the leaving group. researchgate.net

Mechanism (SN2 at Carbon): Nu⁻ + CH₃-OSO₂OAr → [Nu···CH₃···OSO₂OAr]⁻‡ → Nu-CH₃ + ⁻OSO₂OAr

This reaction is a classic SN2 displacement at a primary carbon. Studies have shown that simple monoalkyl sulfates are highly efficient alkylating agents in aqueous solutions, reacting with oxygen and nitrogen nucleophiles more rapidly than biological methyl donors like S-adenosylmethionine (SAM). pnas.orgpnas.org The reaction proceeds via backside attack of the nucleophile on the methyl group, leading to inversion of configuration (though this is not observable for a methyl group). libretexts.org

The reactivity of methyl sulfate with various nucleophiles has been quantified, showing a general correlation with the pKa of the nucleophile's conjugate acid. pnas.orgresearchgate.net This data provides a strong basis for predicting the behavior of this compound as a methylating agent.

| Nucleophile | pKa of Conjugate Acid | **Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) ** | ΔH‡ (kcal/mol) | TΔS‡ (kcal/mol) |

| H₂O | -1.7 | 4 x 10⁻¹³ | 34.4 | 25.9 |

| F⁻ | 3.18 | 1.1 x 10⁻⁹ | 29.5 | 11.5 |

| CH₃COO⁻ | 4.76 | 1.8 x 10⁻⁸ | 27.6 | 9.4 |

| Imidazole | 7.12 | 1.8 x 10⁻⁶ | 25.2 | 6.5 |

| Pyridine (B92270) | 5.23 | 2.5 x 10⁻⁷ | 26.4 | 7.9 |

| (CH₃)₂NH | 10.77 | 4.8 x 10⁻⁵ | 23.3 | 4.4 |

| Rate constants and activation parameters for the reaction of various nucleophiles with methyl sulfate in water, illustrating its reactivity as a methylating agent. pnas.org |

Reactivity with Various Nucleophiles

The reactivity of this compound is largely characterized by the susceptibility of its methyl group to nucleophilic attack. This process occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic carbon of the methyl group, leading to the displacement of the 2-methylphenyl sulfate anion as a leaving group.

Studies on the analogous methyl phenyl sulfates demonstrate their reactions with a range of nucleophiles. acs.orgacs.org A notable aspect of this reactivity is the "α-effect," where nucleophiles possessing an unshared pair of electrons on an atom adjacent to the nucleophilic center (e.g., hydrogen peroxide, hydrazine) exhibit enhanced reactivity compared to other nucleophiles of similar basicity. squarespace.com For instance, the hydrogen peroxide anion (HOO⁻) reacts more rapidly with methyl phenyl sulfates than would be predicted based on its pKa alone. acs.org This enhanced reactivity is also associated with changes in the transition state structure, which show less bond cleavage to the leaving group. squarespace.com

The reaction rate is also influenced by the nature of the nucleophile and the solvent. Investigations into the methylation of related sulfur compounds, such as methyl phenyl sulfide (B99878) using dimethyl sulfate, show that the rates are dependent on the polarization and electrophilicity of the aprotic solvents used. rsc.org While this is the reverse reaction (formation of a sulfonium (B1226848) salt), it underscores the principles of SN2 reactions at a sulfur-adjacent methyl group. The reactivity of this compound with common nucleophiles like water, alcohols, and amines is a key area of study in understanding its chemical profile.

Table 1: Effect of Solvent on the Second-Order Rate Constant (k₂) for the Reaction of Methyl Phenyl Selenide with Dimethyl Sulfate at 50°C (Model Reaction)

| Solvent | Dielectric Constant (ε) | k₂ × 10⁵ (L mol⁻¹ s⁻¹) |

| n-Hexane | 1.88 | 0.05 |

| Cyclohexane | 2.02 | 0.09 |

| Carbon tetrachloride | 2.23 | 0.16 |

| 1,4-Dioxan | 2.21 | 0.69 |

| Benzene (B151609) | 2.27 | 1.25 |

| Toluene | 2.38 | 1.45 |

| Diethyl ether | 4.20 | 1.70 |

| Chlorobenzene | 5.62 | 4.88 |

| Bromobenzene | 5.40 | 5.03 |

| Iodobenzene | 4.60 | 6.03 |

| Acetone | 20.7 | 12.0 |

| Dichloromethane | 8.93 | 14.5 |

| Nitrobenzene | 34.8 | 61.1 |

| Acetonitrile (B52724) | 35.9 | 67.8 |

| Data adapted from a study on a related SN2 reaction, illustrating the impact of solvent properties on reaction kinetics. rsc.org |

Electrophilic Aromatic Substitution Reactions on the 2-Methylphenyl Moiety

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. minia.edu.eg The regiochemical outcome of this reaction is governed by the two substituents already present: the methyl group (-CH₃) and the methyl sulfate group (-OSO₂OCH₃).

The methyl group is an activating substituent, meaning it increases the rate of EAS compared to benzene and directs incoming electrophiles to the ortho and para positions (C4 and C6). libretexts.org Conversely, the sulfate group, similar to a sulfonate group, is strongly deactivating and a meta-director due to its electron-withdrawing nature. libretexts.org

This creates a competitive scenario. The potential sites for substitution are:

C4-position: para to the activating methyl group and meta to the deactivating sulfate group. This position is electronically favored by both groups' directing effects.

C6-position: ortho to the activating methyl group and meta to the deactivating sulfate group. This is another electronically favored position, though potentially more sterically hindered.

C5-position: meta to the methyl group and para to the sulfate group.

C3-position: meta to the methyl group and ortho to the sulfate group.

In many cases, the activating group's influence is dominant, suggesting that substitution would preferentially occur at the C4 and C6 positions. libretexts.org Detailed studies on the nitration of analogous compounds like 4-chlorotoluene (B122035) show that a significant portion of the initial electrophilic attack can occur at the carbon atom already bearing a substituent (ipso attack), leading to the formation of a Wheland intermediate that can then undergo further reactions. rsc.org For this compound, ipso attack at C2 (bearing the methyl group) is a mechanistic possibility that could lead to rearranged products. rsc.org

Rearrangement Reactions and Isomerization Pathways

This compound and its reaction intermediates can undergo various rearrangements. A prominent pathway for isomerization arises from the intermediates formed during electrophilic aromatic substitution. The AAL1 solvolysis of structurally related nitro-dienes, which generates the same ipso-Wheland intermediate as in the nitration of toluenes, demonstrates this behavior clearly. rsc.org

This ipso-intermediate is not static and can follow several pathways:

Reversion: It can lose the electrophile to revert to the starting materials. rsc.org

Nucleophilic Capture: It can be trapped by a nucleophile (e.g., water) at different positions. rsc.org

Rearrangement: The intermediate can undergo a 1,2-shift of the electrophile (e.g., a nitro group) to an adjacent carbon, leading to an isomerized product. For example, an intermediate formed by attack at C2 could rearrange to place the new substituent at C3. rsc.org

While not specifically documented for this compound, aryl sulfates, in general, could hypothetically undergo a Fries-type rearrangement under strong acid or photochemical conditions, where the sulfate group migrates from the phenolic oxygen to a carbon on the aromatic ring. Another possibility is the Wittig rearrangement, which involves the isomerization of α-metalated ethers, though this would require specific and harsh conditions to be applicable here. wiley-vch.denih.gov

Thermal Decomposition Mechanisms of Sulfate Esters

The thermal stability of sulfate esters is a critical aspect of their chemistry. The decomposition of this compound would involve the cleavage of its covalent bonds at elevated temperatures. The primary pathways for decomposition would likely involve the scission of the C-O bond (between the phenyl ring and the sulfur atom) or the S-O bond (between the sulfur and the methyl group).

Studies on the thermal decomposition of various sulfate compounds provide insight into the potential mechanisms. Many mineral sulfates, particularly those of iron and aluminum, begin to decompose at temperatures between 500°C and 600°C. researchgate.netnih.gov The decomposition often proceeds through the formation of sulfur trioxide (SO₃), which subsequently breaks down into sulfur dioxide (SO₂) and oxygen. nih.gov For organic sulfates, the mechanism is more complex. The decomposition of arylammonium sulfates, for instance, has been found to yield sulfanilic acids, suggesting an intramolecular sulfonation process initiated by proton transfer. rsc.org

For this compound, a plausible decomposition pathway could involve heterolytic or homolytic cleavage, leading to a variety of products such as 2-cresol, methanol, sulfur trioxide, and their subsequent reaction products. The exact temperature and product distribution would be influenced by the presence of catalysts or specific atmospheric conditions.

Table 2: General Decomposition Temperatures for Various Sulfate Species

| Sulfate Species | Onset of SO₂/SO₃ Release (°C) |

| Ferric Sulfate Hydrate | ~550 |

| Hydronium Jarosite | ~500 |

| Aluminum Sulfate | ~590 |

| Calcium Sulfate (Gypsum) | >1000 |

| Magnesium Sulfate | >1000 |

| Data provides context for the temperatures at which sulfate ions begin to break down, noting that organic sulfates may exhibit different behavior. researchgate.netnih.gov |

Kinetic and Thermodynamic Profiling of Chemical Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling its transformations. Kinetic studies typically involve monitoring the reaction rate under pseudo-first-order conditions, where one reactant is in large excess. researchgate.nete-journals.in

By studying the reaction at different temperatures, key thermodynamic activation parameters can be determined using the Arrhenius and Eyring equations: e-journals.in

Activation Energy (Eₐ): The minimum energy required to initiate the reaction.

Enthalpy of Activation (ΔH‡): The change in heat content in going from reactants to the transition state.

Entropy of Activation (ΔS‡): The change in disorder in forming the transition state. A large negative value often indicates a highly ordered transition state, characteristic of SN2 reactions.

For example, kinetic analysis of the oxidation of methyl phenyl sulfide revealed an activation energy of 47.21 kJ/mol and a large negative entropy of activation (ΔS‡ = -152.1 J K⁻¹mol⁻¹), consistent with a bimolecular, ordered transition state. e-journals.in Similar profiling for this compound would provide quantitative measures of its reactivity in various chemical transformations.

Investigation of Intermediate Species in Reaction Sequences

The direct observation or trapping of transient intermediates is crucial for elucidating reaction mechanisms. In the electrophilic aromatic substitution of this compound, the key intermediates are resonance-stabilized carbocations known as Wheland intermediates or sigma complexes. minia.edu.eg

A particularly important intermediate arises from ipso attack, where the electrophile adds to the carbon atom already carrying a substituent. rsc.org Research on the solvolysis of 5-chloro-2-methyl-2-nitrocyclohexa-3,5-dienyl acetate (B1210297) provides a detailed model for this process. This reaction generates an ipso-Wheland intermediate that is also formed during the nitration of 4-chlorotoluene. rsc.org The fate of this intermediate is diverse: it can revert to the starting material, be captured by a nucleophile, or undergo a 1,2-rearrangement of the nitro group. rsc.org The competition between these pathways is highly dependent on the reaction conditions, particularly the acidity of the medium.

In other potential reactions, such as oxidation, different intermediates like sulfide cation radicals could be formed. scielo.org.mx The identification of these transient species, often through spectroscopic methods or chemical trapping experiments, is fundamental to building a complete mechanistic picture of the reactions of this compound.

Structural Elucidation Methodologies and Spectroscopic Characterization of Methyl 2 Methylphenyl Sulfate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their chemical environments. In methyl 2-methylphenyl sulfate (B86663), distinct signals are expected for the aromatic protons, the methyl group on the phenyl ring, and the methyl group of the sulfate ester.

Based on the analysis of related compounds, such as 3-methylphenyl sulfate and 2-methylbenzyl sulfate, the expected chemical shifts (δ) for methyl 2-methylphenyl sulfate in a solvent like deuterochloroform (CDCl₃) can be predicted. nih.gov The aromatic protons would appear in the range of δ 7.0-7.5 ppm. Due to the ortho-substitution, these protons would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling. The methyl group attached to the aromatic ring is anticipated to resonate as a singlet around δ 2.3-2.5 ppm. nih.govrsc.org The methyl group of the sulfate ester is expected to appear as a sharp singlet further downfield, likely in the region of δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| Ar-CH₃ | 2.3 - 2.5 | Singlet |

| O-CH₃ | 3.8 - 4.0 | Singlet |

| Predicted values are based on data from analogous compounds. |

Carbon-13 (¹³C) NMR Structural Correlations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms.

Drawing from data for 3-methylphenyl sulfate, the aromatic carbons would resonate in the typical downfield region of δ 110-155 ppm. nih.gov The carbon atom bearing the sulfate group (C-O) is expected to be the most downfield of the aromatic carbons due to the strong deshielding effect of the oxygen atom. The carbon of the methyl group on the phenyl ring would appear at approximately δ 20-22 ppm. nih.gov The carbon of the sulfate's methyl group is predicted to be in the range of δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 150 - 155 |

| Aromatic C-C | 138 - 142 |

| Aromatic C-H | 115 - 132 |

| Ar-CH₃ | 20 - 22 |

| O-CH₃ | 55 - 60 |

| Predicted values are based on data from analogous compounds such as 3-methylphenyl sulfate. nih.gov |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, COSY would be instrumental in assigning the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this compound, a NOESY experiment could show a correlation between the protons of the aryl-methyl group and the nearby aromatic protons, helping to confirm the ortho substitution pattern.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₈H₁₀O₄S), the expected exact mass would be calculated.

In addition to the molecular ion, mass spectrometry, particularly with tandem MS (MS/MS) capabilities, reveals characteristic fragmentation patterns. For aromatic organosulfates, common fragmentation pathways involve the loss of the sulfite (B76179) radical (•SO₃⁻, m/z 80) or the sulfate radical (•SO₄⁻, m/z 96). nih.govcopernicus.org For this compound, with a molecular weight of 188.20 g/mol , a key fragmentation in negative ion mode would be the loss of the methyl group from the sulfate to give the [M-CH₃]⁻ ion, followed by the loss of SO₃ to yield the cresolate anion. A notable transition in LC-MS/MS analysis for o-cresol (B1677501) sulfate is from m/z 188 to 97, corresponding to the hydrogen sulfate anion fragment. vulcanchem.com

Table 3: Predicted HRMS Fragmentation for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁻ | 187.0272 | Molecular Ion (deprotonated) |

| [M-CH₃]⁻ | 172.0038 | Loss of a methyl group |

| [M-SO₃]⁻• | 107.0497 | Loss of sulfur trioxide |

| [HSO₄]⁻ | 97 | Hydrogen sulfate anion |

| [SO₃]⁻• | 80 | Sulfite radical anion |

| Predicted fragmentation based on principles of mass spectrometry and data from related organosulfates. nih.govvulcanchem.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the aromatic ring, the methyl groups, and the sulfate group. The C-H stretching vibrations of the aromatic ring and methyl groups would appear in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The most characteristic vibrations for the sulfate group would be the asymmetric and symmetric S=O stretching modes, which are expected to be strong bands in the IR spectrum, typically in the 1350-1400 cm⁻¹ and 1175-1200 cm⁻¹ regions, respectively. The S-O-C stretching vibrations would likely appear in the 1000-1050 cm⁻¹ and 750-850 cm⁻¹ regions.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Asymmetric S=O Stretch | 1350 - 1400 | Strong | Medium |

| Symmetric S=O Stretch | 1175 - 1200 | Strong | Weak |

| S-O-C Stretch | 750 - 1050 | Strong | Medium |

| Predicted values are based on typical group frequencies and data from related compounds like o-cresol. nih.govchemicalbook.com |

X-ray Crystallography for Solid-State Molecular Structure Determination

While no specific crystal structure for this compound is publicly available, analysis of related structures, such as substituted p-toluenesulfonanilides, reveals important structural features that could be anticipated. nih.gov For instance, the geometry around the sulfur atom in the sulfate group would be tetrahedral. The analysis would also reveal the dihedral angle between the plane of the aromatic ring and the C-O-S plane, providing insight into the molecule's preferred conformation in the solid state. Furthermore, the crystal packing would be determined, revealing any intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking, which govern the supramolecular architecture. nih.gov

Correlation of Spectroscopic Data with Quantum Chemical Calculations

To validate experimental findings and gain deeper insight into the structural and electronic properties of a molecule, spectroscopic data is often correlated with quantum chemical calculations. Density Functional Theory (DFT) is a powerful computational method used for this purpose. mjcce.org.mknih.gov

The process involves several steps:

Geometry Optimization : The first step is to calculate the most stable three-dimensional conformation of the molecule (its ground state geometry) using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)). mjcce.org.mkbiointerfaceresearch.com

Frequency Calculations : Once the geometry is optimized, the vibrational frequencies can be calculated. nih.gov These theoretical frequencies correspond to the absorption bands in the IR spectrum. Comparing the calculated IR spectrum with the experimental one allows for precise assignment of the vibrational modes and confirms the optimized structure. biointerfaceresearch.com

NMR Chemical Shift Calculations : Theoretical NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts for ¹H and ¹³C nuclei are then compared with the experimental NMR data. A strong correlation between the predicted and observed values provides high confidence in the structural assignment. nih.govunl.edu

Computational and Theoretical Studies on Methyl 2 Methylphenyl Sulfate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules like Methyl 2-methylphenyl sulfate (B86663). These computational methods provide insights into molecular geometry, stability, and reactivity from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For compounds analogous to Methyl 2-methylphenyl sulfate, the B3LYP functional is frequently employed with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform geometry optimizations and frequency calculations. ias.ac.inmjcce.org.mk These calculations yield optimized molecular structures, representing a minimum on the potential energy surface, and provide data on bond lengths, bond angles, and dihedral angles. ias.ac.in

| Parameter | Calculated Value |

|---|---|

| S-O Bond Length (Å) | 1.65 - 1.75 |

| S=O Bond Length (Å) | 1.42 - 1.45 |

| C-O-S Bond Angle (°) | 118 - 120 |

| O-S-O Bond Angle (°) | 105 - 120 |

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for calculating molecular properties. nist.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies and properties, albeit at a greater computational expense. acs.org These methods are particularly useful for calculating properties like formation enthalpies and for studying systems where electron correlation is significant. nih.gov

For sulfur-containing organic compounds, ab initio calculations have been used to determine accurate heats of formation. nist.govnih.gov These calculations often involve composite methods that extrapolate to the complete basis set (CBS) limit to achieve high accuracy. nih.gov While specific ab initio studies on this compound are not prevalent in the literature, the methodologies are well-established for analogous molecules. For example, molecular orbital calculations at the MP2/6-31+G* level have been used to analyze the reaction dynamics of sulfate esters. acs.org

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. mjcce.org.mk

In related compounds, the distribution of electron density in the HOMO and LUMO is often localized on specific parts of the molecule. nih.govnih.gov For this compound, the HOMO is expected to have significant contributions from the electron-rich 2-methylphenyl ring, while the LUMO is likely centered on the electron-accepting sulfate group. The electron density distribution can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack. mjcce.org.mk

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 to -7.0 |

| LUMO | -1.8 to -2.5 |

| Energy Gap (ΔE) | 3.7 to 4.5 |

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound, such as the C-O and S-O bonds, allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy landscape associated with bond rotations. mdpi.comum.es This is typically achieved by performing relaxed potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.net

These scans reveal the energy barriers between different conformations and identify the global minimum energy structure. researchgate.net For molecules with flexible side chains, understanding the conformational preferences is crucial as it can significantly impact their chemical reactivity and interactions. mdpi.com For example, the orientation of the 2-methylphenyl group with respect to the sulfate moiety will influence steric hindrance around the sulfur atom, which is a key factor in its reaction mechanisms. The energy landscape can reveal low-energy pathways for conformational changes.

Prediction of Spectroscopic Parameters via Computational Models

Computational models are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the proposed molecular structure. science.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in structure elucidation. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. um.es Theoretical predictions of ¹H and ¹³C NMR chemical shifts for related hydrazone structures have shown good correlation with experimental values. scielo.brnih.gov

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated using DFT. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. nih.gov These calculations aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, in a study on a pyrazoline derivative, predicted vibrational frequencies were assigned and found to be in good agreement with the experimental IR spectrum. nih.gov

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C=N | 137.5 | 140.2 |

| Aromatic C | 120-135 | 122-138 |

| Methyl C | 21.2 | 20.8 |

Reaction Energy Profiles and Transition State Calculations

Theoretical calculations are invaluable for investigating reaction mechanisms, allowing for the determination of reaction energy profiles and the characterization of transient species like transition states. researchgate.net For this compound, a key reaction is hydrolysis, which involves the cleavage of the S-O bond.

Computational studies on the hydrolysis of related aryl sulfates and sulfonate esters have explored various mechanistic pathways, such as Sₙ1 and Sₙ2 type reactions. researchgate.netrsc.org These studies involve locating the transition state (TS) structure for each proposed step of the reaction. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product. nih.gov Frequency calculations on the optimized TS geometry should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

Solvation Effects in Theoretical Reactivity Studies

Research on related sulfate esters has demonstrated that computational models must accurately capture the interactions between the solute and the surrounding solvent molecules. acs.orgdiva-portal.orgchemrxiv.org Two primary approaches are used:

Implicit (Continuum) Solvation Models: These models represent the solvent as a continuous, polarizable medium characterized by its dielectric constant. The Isodensity Polarized Continuum Model (IPCM) is one such method that has been applied to study solvent effects in reactions of sulfate esters. unirioja.es Implicit models are computationally efficient and have been shown to provide good qualitative agreement with experimental data, such as linear free-energy relationships (LFERs), for reactions like the alkaline hydrolysis of diaryl sulfates. acs.orgdiva-portal.orgchemrxiv.org

Mixed Implicit/Explicit Solvation Models: This hybrid approach, also known as microsolvation, combines a continuum model for the bulk solvent with a small number of explicit solvent molecules placed around the reacting species. chemrxiv.org This allows for the modeling of specific, short-range interactions like hydrogen bonding between the sulfate ester's oxygen atoms and water molecules. In studies of diaryl sulfate hydrolysis, including up to eight explicit water molecules has been shown to be crucial for obtaining a more accurate description of the transition state geometry and activation free energies. acs.orgdiva-portal.org The explicit water molecules can stabilize the developing charges in the transition state, providing a more detailed mechanistic picture. acs.org Theoretical studies on cyclic sulfates have also shown that differential solvent effects, resulting from subtle differences in charge transfer in various transition structures, can explain unexpected reaction regioselectivity. unirioja.es

For a reaction such as the hydrolysis of this compound, these models would be essential to determine the structure of the transition state and the reaction's energy profile in an aqueous environment.

| Solvation Model Type | Description | Application in Sulfate Ester Studies | Key Findings |

|---|---|---|---|

| Implicit (Continuum) Models (e.g., IPCM) | Solvent is treated as a continuous medium with a uniform dielectric constant. Computationally less expensive. | Calculating reaction profiles and linear free-energy relationships (LFERs) for hydrolysis. acs.orgchemrxiv.orgunirioja.es | Provides good qualitative agreement with experimental LFER data. diva-portal.org |

| Mixed Implicit/Explicit Models | Combines a continuum model with a few explicit solvent molecules to model specific interactions (e.g., hydrogen bonds). | Detailed analysis of transition states in the alkaline hydrolysis of diaryl sulfates. acs.orgdiva-portal.orgchemrxiv.org | Explicit water molecules significantly affect transition state geometry, charge distribution, and activation energies. acs.org |

Development of Computational Models for Sulfate Ester Reactivity

The computational models used to study the reactivity of sulfate esters have evolved significantly, leveraging increases in computing power and more sophisticated theoretical methods. Early investigations utilized molecular orbital calculations, acs.org but modern studies predominantly rely on Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost. acs.orgchemrxiv.orgdiva-portal.org

The development and application of these models for sulfate ester reactivity focus on several key areas:

Selection of DFT Functionals: The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. Researchers often test multiple functionals to validate their results. For the study of sulfonate and sulfate ester hydrolysis, functionals such as M06-2X, M11L, ωB97X-D, and CAM-B3LYP have been employed. acs.orgacs.orgacs.org The choice of functional can have a significant impact on the calculated activation energies and even the qualitative shape of the potential energy surface. acs.org

Characterizing Reaction Mechanisms: A primary goal of these computational models is to elucidate the reaction mechanism. For the alkaline hydrolysis of sulfate and sulfonate esters, a key question is whether the reaction proceeds through a concerted (single transition state) or a stepwise (involving a stable intermediate) mechanism. acs.orgacs.org Extensive DFT studies on diaryl sulfate and aryl sulfonate hydrolysis have consistently shown the reaction to be concerted, proceeding through a single, "loose" transition state where bond cleavage to the leaving group is advanced and bond formation to the nucleophile is minimal. acs.orgdiva-portal.orgchemrxiv.org These calculations found no evidence for a stable pentacoordinate sulfur intermediate, challenging earlier proposals of stepwise mechanisms. acs.org

Validation Against Experimental Data: The reliability of computational models is established by comparing their predictions to experimental results. For sulfate esters, this includes reproducing experimental linear free-energy relationships and kinetic isotope effects. acs.orgchemrxiv.org Achieving good agreement with these experimental benchmarks provides confidence in the model's ability to accurately describe the transition state and reaction pathway. diva-portal.org

These established computational methodologies would be directly applicable to investigating the reactivity of this compound, allowing for detailed predictions of its behavior in chemical reactions like hydrolysis or nucleophilic substitution.

| Computational Method | Focus of Application | Example System | Insights Gained |

|---|---|---|---|

| Molecular Orbital Theory (e.g., MP2//HF) | Examining free energy profiles and reaction dynamics. acs.org | 2-hydroxyethyl sulfate | Provided early models for transition states and estimated free energy profiles in solution using a continuum model. acs.org |

| Density Functional Theory (DFT) | Determining reaction mechanisms (concerted vs. stepwise) and transition state character (loose vs. tight). acs.orgacs.org | Diaryl sulfate and aryl sulfonate esters | Hydrolysis proceeds via a concerted mechanism with a loose, dissociative transition state, with no stable intermediate. acs.orgdiva-portal.orgacs.org |

| DFT with various functionals (M06-2X, ωB97X-D, etc.) | Assessing the impact of the computational model on calculated energies and comparing with experimental data (LFERs, KIEs). acs.orgchemrxiv.orgacs.org | Diaryl sulfate esters | The choice of functional and solvation model is critical for achieving quantitative agreement with experimental results. acs.orgdiva-portal.org |

Derivatization and Chemical Modification Studies of Methyl 2 Methylphenyl Sulfate

Functional Group Interconversion Strategies

The sulfate (B86663) ester group in aryl sulfates is recognized as a good leaving group, which enables its conversion into other functional groups through nucleophilic substitution reactions. While less reactive than aryl triflates, aryl sulfates can undergo displacement by various nucleophiles, providing pathways for functional group interconversion. For instance, analogous to the Finkelstein reaction for halides, the sulfate group can be displaced by halide ions to form the corresponding aryl halides. vanderbilt.edu This strategy allows for the transformation of the phenol-derived C-O bond into a C-X (X = halogen) bond, opening up subsequent synthetic possibilities.

Furthermore, the conversion of the hydroxyl group of the parent phenol (B47542) (o-cresol) into the methyl sulfate serves as an activation step. This allows the otherwise unreactive C-O bond to participate in reactions where the sulfate acts as a leaving group, effectively enabling the interconversion of a phenolic hydroxyl group into other functionalities via the sulfate ester intermediate.

Synthesis of Analogous Sulfate Esters with Modified Substituents

The synthesis of analogues of methyl 2-methylphenyl sulfate, featuring different substituents on the aromatic ring or alterations to the sulfate ester group, is crucial for developing structure-activity relationships and fine-tuning chemical properties. The general and most common approach to synthesizing these compounds involves the reaction of a substituted phenol with a suitable sulfating agent.

One established method is the esterification of sulfonyl chlorides in the presence of a base. nih.gov For example, reacting a substituted 2-methylphenol with methyl chlorosulfate (B8482658) or another alkyl chlorosulfate in the presence of a base like sodium hydride would yield the desired analogous sulfate ester. researchgate.net Another modern and versatile approach utilizes the sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction. researchgate.net This method involves reacting aryl fluorosulfates with silylated alcohols, offering a broad scope and high efficiency for the formation of sulfate diesters. researchgate.net By starting with variously substituted 2-methylphenols, a library of analogous sulfate esters can be generated.

Table 1: Synthesis of Analogous Sulfate Esters from Substituted 2-Methylphenols

| Starting Phenol | Potential Sulfating Agent | Resulting Analogous Sulfate Ester |

|---|---|---|

| 4-Nitro-2-methylphenol | Methyl Chlorosulfate | Methyl 4-nitro-2-methylphenyl sulfate |

| 4-Chloro-2-methylphenol | Ethyl Chlorosulfate | Ethyl 4-chloro-2-methylphenyl sulfate |

| 2,4-Dimethylphenol | Methyl Chlorosulfate | Methyl 2,4-dimethylphenyl sulfate |

Palladium-Catalyzed Cross-Coupling Reactions Involving Aryl Sulfates as Precursors

Aryl sulfates have emerged as highly attractive electrophiles in palladium-catalyzed cross-coupling reactions, serving as stable and cost-effective alternatives to aryl halides and triflates. organic-chemistry.orgrsc.org The C–O bond of the aryl sulfate can be catalytically cleaved, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity extends to this compound, positioning it as a valuable precursor in synthetic organic chemistry.

Various types of cross-coupling reactions have been successfully applied to aryl sulfonates, demonstrating broad applicability.

Hiyama Coupling: The first palladium-catalyzed Hiyama cross-coupling of aryl arenesulfonates with arylsilanes has been reported to proceed under mild conditions. organic-chemistry.org Using a catalyst system such as Pd(OAc)₂ with a phosphine (B1218219) ligand like XPhos, these reactions tolerate a wide range of functional groups, producing biaryl compounds in good to excellent yields. organic-chemistry.org

Coupling with Aryl Titanium Reagents: A highly efficient palladium-catalyzed cross-coupling has been developed between aryl sulfonates (including mesylates and tosylates) and multifunctional aryl titanium reagents. rsc.org This method is notable for its broad substrate scope, accommodating electron-rich, electron-deficient, and sterically hindered partners, and can be scaled up to the gram scale without a decrease in yield. rsc.org

Other Couplings: The utility of phenol-derived sulfonates extends to other major cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, further highlighting their versatility as precursors. rsc.orgacs.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Sulfonates

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Hiyama | Arylsilane | Pd(OAc)₂ / XPhos | Biaryl | organic-chemistry.org |

| Suzuki-Miyaura | Arylboronic acid | [Pd(NHC)(μ-Cl)Cl]₂ | Biaryl | acs.org |

| Sonogashira | Terminal alkyne | Palladium / Phosphine Ligand | Aryl Alkyne | acs.org |

Regioselective Functionalization of the 2-Methylphenyl Ring

Achieving regioselective functionalization of the 2-methylphenyl ring in this compound requires consideration of the directing effects of the existing substituents. The methyl group is an activating, ortho, para-director, while the methyl sulfate group (-OSO₃CH₃) is a deactivating, meta-director for electrophilic aromatic substitution. The interplay of these effects governs the position of incoming electrophiles.

Given the steric hindrance from the methyl and sulfate groups at positions 2 and 1 respectively, electrophilic attack would likely be directed to positions 4 and 6 (para to the methyl group) and position 5 (meta to the sulfate group). The outcome would depend on the specific reaction conditions and the nature of the electrophile.

Modern synthetic methods offer more precise control over regioselectivity. Directed C-H functionalization, for example, utilizes a directing group to guide a metal catalyst to a specific C-H bond. nih.gov While specific studies on this compound may be limited, strategies developed for other substituted aromatics could be adapted. mdpi.comnih.gov For instance, a palladium-catalyzed C-H activation approach could potentially functionalize the ring at a specific position by coordinating to the sulfate's oxygen atoms, although this remains an area for further investigation.

Transformation of the Methyl Sulfate Moiety

The methyl sulfate moiety itself can undergo several chemical transformations. The group is primarily known for its role as a leaving group in cross-coupling reactions, as detailed in section 6.3. However, it can also be the site of other reactions.

One key reaction is hydrolysis. Under acidic or basic conditions, the sulfate ester can be hydrolyzed to regenerate the parent phenol, o-cresol (B1677501). The stability and rate of this hydrolysis are dependent on factors such as pH and temperature. researchgate.net

Additionally, the methyl group can be targeted. Dimethyl sulfate is a powerful methylating agent, and while part of a larger ester, the methyl group of this compound could potentially be transferred to a strong nucleophile under specific conditions, although this is less common than its role as part of a leaving group. wikipedia.org It is also possible to convert the methyl sulfate into other diesters. For example, reacting an aryl sulfate salt with an alkyl iodide can lead to the formation of a different alkyl aryl sulfate diester. nih.gov This allows for modification of the alkyl portion of the sulfate ester, providing another route to synthesize analogues.

Advanced Analytical Methodologies for Research on Methyl 2 Methylphenyl Sulfate

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation and purification of methyl 2-methylphenyl sulfate (B86663) from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like methyl 2-methylphenyl sulfate. The development of a robust HPLC method is critical for achieving accurate quantification and effective isolation.

Method Development Parameters:

A typical Reverse-Phase HPLC (RP-HPLC) method for a related compound, ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, hydrogen sulfate (ester), utilizes a C18 column. sielc.comnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Method validation according to International Council for Harmonisation (ICH) guidelines ensures the reliability of the analytical procedure, assessing parameters like linearity, precision, accuracy, and robustness. japsonline.comresearchgate.net

Column: A C18 column is a common choice for separating aromatic sulfate esters. sielc.comnih.gov

Mobile Phase: A gradient elution using acetonitrile and water with an acidic modifier (e.g., formic acid) is often employed to achieve optimal separation. sielc.comnih.gov

Detection: UV detection is suitable due to the aromatic nature of the compound. The selection of the detection wavelength is crucial for sensitivity. core.ac.uk

System Suitability: Parameters such as theoretical plates, tailing factor, and retention time reproducibility are monitored to ensure the performance of the HPLC system. japsonline.com

A study on the simultaneous determination of salbutamol (B1663637) sulfate and ipratropium (B1672105) bromide highlights the importance of optimizing mobile phase composition and pH for achieving good separation. japsonline.com For instance, a mobile phase of acetonitrile and phosphate (B84403) buffer (30:70 v/v) adjusted to pH 3.0 was effective. japsonline.com

Interactive Data Table: Illustrative HPLC Method Parameters for Aromatic Sulfates

| Parameter | Setting | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. sielc.comnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for acidic analytes. sielc.com |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the reverse-phase column. sielc.com |

| Gradient | 5% to 95% B over 15 min | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. japsonline.com |

| Detection | UV at 220 nm | The aromatic ring provides strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical volume for analytical injections. copernicus.org |

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, its volatile derivatives can be analyzed using this technique. Derivatization is a key step to enable GC analysis of such compounds. Although direct GC analysis of this compound is not standard, GC-MS is widely used for the analysis of related and isobaric compounds, often after derivatization or for analyzing volatile precursors. oup.comauburn.edu

For instance, in the analysis of regioisomeric methoxy (B1213986) methyl phenylacetones, GC-MS was used to separate and identify the different isomers. oup.com The choice of the GC column is critical; columns with different polarities, such as a 100% dimethyl polysiloxane (non-polar) or a trifluoropropyl methyl polysiloxane (polar), can be used to achieve separation. oup.com Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution for complex samples. kau.edu.sa

Illustrative GC Parameters for Analysis of Related Aromatic Compounds:

| Parameter | Setting | Rationale |

| Column | Rtx-1 (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for general-purpose separation of volatile and semi-volatile compounds. oup.com |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good efficiency. nih.gov |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (1 min), then 20 °C/min to 260 °C | A temperature ramp allows for the separation of compounds with different boiling points. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides both qualitative and quantitative information. nih.govoup.com |

Supercritical Fluid Chromatography (SFC) is a powerful "green" alternative to both normal-phase and reverse-phase HPLC. waters.com It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent. waters.comnih.gov SFC is particularly advantageous for chiral separations and the purification of compounds. waters.com

The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to faster separations and higher efficiency compared to HPLC. waters.com While specific applications for this compound are not widely documented, SFC is a promising technique for its analysis and purification, especially for resolving potential isomers or for preparative scale isolation. waters.com SFC has been applied to the analysis of other organosulfates and complex mixtures. eaog.orgresearchgate.net

Electrochemical Analysis for Mechanistic Insights

Electrochemical methods can provide valuable insights into the redox properties and reaction mechanisms of this compound. Techniques such as cyclic voltammetry could be employed to study the oxidation and reduction potentials of the compound, offering information about its electronic structure and potential reactivity in electron transfer processes. While direct electrochemical studies on this compound are not prevalent in the reviewed literature, the electrochemical behavior of related sulfur-containing organic molecules and the use of electrochemical detectors in chromatography are well-established. researchgate.netacs.org For example, the oxidation of methyl phenyl sulfide (B99878) has been studied to understand sulfoxidation reactions. researchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the unambiguous identification and comprehensive characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the analysis of organosulfates. acs.orgcopernicus.org Electrospray ionization (ESI) in the negative ion mode is commonly used, as organosulfates readily form [M-H]⁻ ions. acs.org High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. acs.orgcopernicus.org

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ion. A characteristic fragment for organosulfates is the bisulfate anion (HSO₄⁻) at m/z 97. acs.orgcopernicus.org A study on various organosulfates showed characteristic fragments that aid in their identification; for instance, some organosulfates produce a sulfate radical anion (•SO₄⁻) at m/z 96. copernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS):